molecular formula C12H19NO2 B1466216 [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol CAS No. 1341705-69-8

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol

Cat. No.: B1466216
CAS No.: 1341705-69-8
M. Wt: 209.28 g/mol
InChI Key: BKSHHMZXKCSIRX-UHFFFAOYSA-N
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Description

[1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol: is a versatile chemical compound with a unique structure that includes a cyclopentene ring, a piperidine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol typically involves the reaction of cyclopent-3-ene-1-carbonyl chloride with piperidin-4-ylmethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated reactors and advanced purification techniques can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The methanol group in [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the cyclopentene ring can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Studied for its interactions with various biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and potential as a bioactive compound.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]ethanol: Similar structure but with an ethanol group instead of methanol.

    [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]amine: Similar structure but with an amine group instead of methanol.

Uniqueness:

  • The presence of the methanol group in [1-(Cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol provides unique reactivity and potential for further functionalization.
  • The combination of the cyclopentene and piperidine rings offers a distinct structural framework that can be exploited for various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

cyclopent-3-en-1-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c14-9-10-5-7-13(8-6-10)12(15)11-3-1-2-4-11/h1-2,10-11,14H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSHHMZXKCSIRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2CC=CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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